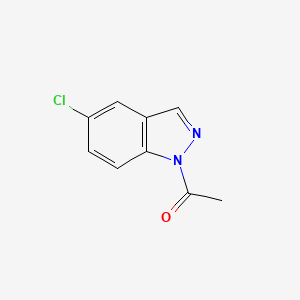
1-(5-Chloro-1H-indazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-chloro-1H-indazole, is a compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance that is sealed in dry and stored at 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-1H-indazol-1-yl)ethanone consists of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 .Physical And Chemical Properties Analysis
1-(5-Chloro-1H-indazol-1-yl)ethanone is a solid substance with a melting point of 144-145°C . It is sealed in dry and stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Agricultural and Antifungal Compounds
A method detailed for the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, an analog to 1-(5-Chloro-1H-indazol-1-yl)ethanone, highlights its utility in creating fungicides such as prothioconazole, indicating potential agricultural applications (Ji et al., 2017). This showcases the compound's relevance in synthesizing chemicals that protect crops from fungal diseases.
Corrosion Inhibition for Metals
Research on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) as a corrosion inhibitor demonstrates the potential of structurally related compounds in protecting metals in corrosive environments (Jawad et al., 2020). This suggests that 1-(5-Chloro-1H-indazol-1-yl)ethanone could be explored for similar applications, contributing to materials science and engineering by extending the life of metal structures.
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of compounds derived from chloro-substituted ethanones reveal significant antimicrobial activities, hinting at the potential of 1-(5-Chloro-1H-indazol-1-yl)ethanone in pharmaceutical applications (Sherekar et al., 2022). Such compounds could be foundational in developing new treatments against bacterial and fungal infections.
Advanced Material Synthesis
Investigations into the synthesis of novel triazole and indazole derivatives offer insights into the development of materials with potential applications in electronics, optics, and as ligands in catalysis (Bhat et al., 2016). This suggests that 1-(5-Chloro-1H-indazol-1-yl)ethanone could play a role in synthesizing materials for high-tech applications.
Antitubercular Agents
Research focusing on derivatives targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR) for tuberculosis treatment suggests the potential of indazole derivatives in medicinal chemistry (Sharma et al., 2019). The structural similarity to 1-(5-Chloro-1H-indazol-1-yl)ethanone underscores its potential utility in developing novel antitubercular agents.
Safety And Hazards
The safety information for 1-(5-Chloro-1H-indazol-1-yl)ethanone includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
1-(5-chloroindazol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWUGNNZNFPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469478 |
Source


|
| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1H-indazol-1-yl)ethanone | |
CAS RN |
98083-43-3 |
Source


|
| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

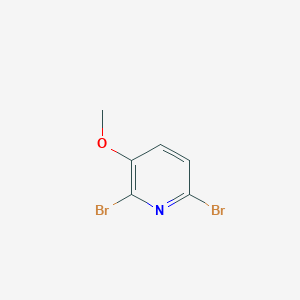
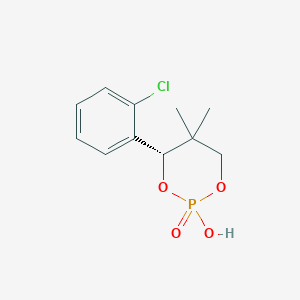
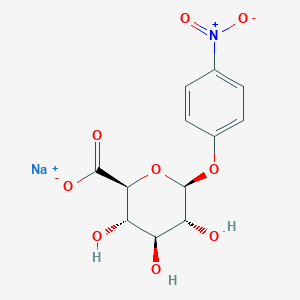
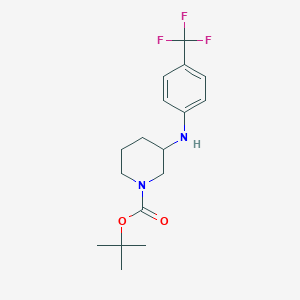
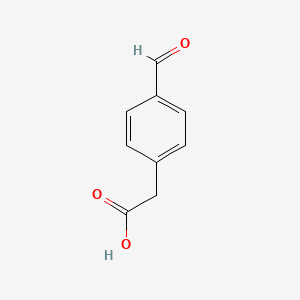
![3H-Benzo[e]indole](/img/structure/B1312658.png)
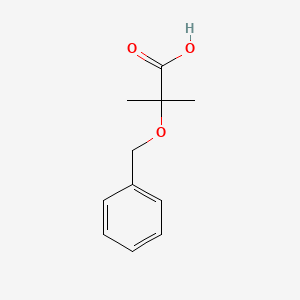
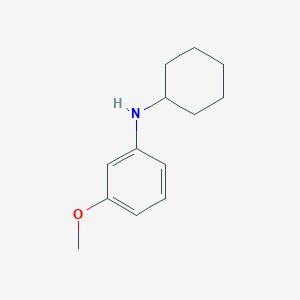
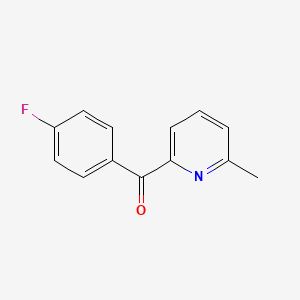
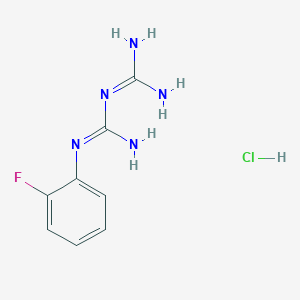
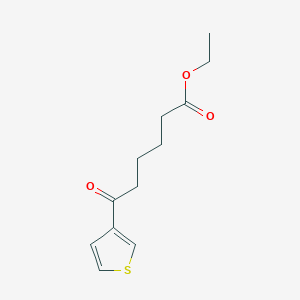
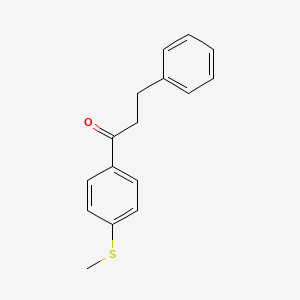
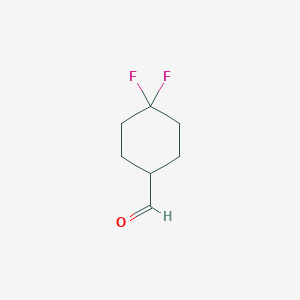
![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)